(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate

Beschreibung

Significance of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine Dioxalate in Chemical Research

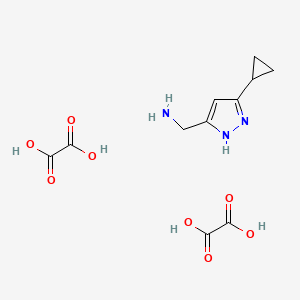

The compound this compound represents a specific pyrazole derivative featuring a cyclopropyl substituent at the 5-position and a methanamine group at the 3-position of the pyrazole ring, stabilized as a dioxalate salt. This compound is significant in chemical research due to its unique structural features that influence its physicochemical properties and potential interactions in molecular systems. Pyrazole derivatives, including such substituted variants, are widely studied for their versatile chemical reactivity and their role as scaffolds in medicinal chemistry, catalysis, and material science. The dioxalate form often aids in improving the compound's stability and solubility, facilitating detailed experimental studies.

Overview of Pyrazole Chemistry

Pyrazoles are aromatic heterocycles with the molecular formula C3H3N2, characterized by a planar five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The aromaticity and electronic configuration confer unique chemical properties, such as weak basicity (with a conjugate acid pKa around 2.49 at 25 °C) and the ability to participate in diverse chemical reactions including nucleophilic substitution, electrophilic aromatic substitution, and coordination to metal centers. Substituents on the pyrazole ring, such as cyclopropyl and methanamine groups, modulate these properties by affecting electron density and steric factors. Pyrazole derivatives exhibit broad applications ranging from pharmaceuticals (e.g., celecoxib) to agrochemicals and materials science.

Research Objectives and Scope

This article aims to provide a focused and comprehensive examination of the chemical compound this compound, emphasizing its chemical structure, physicochemical properties, and relevance within pyrazole chemistry. The scope includes:

- Detailing the historical development and context of pyrazole derivatives.

- Discussing the chemical significance and research interest in this specific compound.

- Reviewing the fundamental chemistry of pyrazoles with attention to structural and electronic characteristics.

- Presenting data tables and research findings relevant to the compound's properties and interactions.

The article excludes discussion on pharmacological dosage, administration, and safety profiles, focusing strictly on chemical and research aspects.

Data Table: Selected Physicochemical Properties of Pyrazole and Substituted Derivatives (Illustrative)

| Property | Pyrazole (Parent) | This compound (Estimated) |

|---|---|---|

| Molecular Formula | C3H4N2 | C7H11N3 · C2O4 (dioxalate salt) |

| Molecular Weight (g/mol) | 68.08 | Approx. 187.14 (free base + dioxalate) |

| Ring Structure | Aromatic, planar | Aromatic, planar with cyclopropyl substituent |

| Basicity (pKa of conjugate acid) | ~2.49 | Expected similar or slightly altered due to substituents |

| Solubility | Moderate in polar solvents | Enhanced in polar solvents due to dioxalate salt form |

| Crystal System (typical) | Trigonal (for similar pyrazoles) | Data not explicitly reported; likely crystalline salt form |

Summary of Research Findings

Recent studies on pyrazole derivatives have demonstrated that substituents significantly influence molecular interactions, solvent affinity, and physical properties such as density and viscosity in solution. For example, viscosimetric and densimetric analyses of substituted pyrazoles indicate solvent-dependent behavior, where electron-donating or withdrawing groups affect solute-solvent interactions. These findings are relevant for understanding the behavior of this compound in various chemical environments, particularly in polar solvents where dioxalate salts exhibit enhanced solubility and stability.

Structural studies utilizing techniques such as single-crystal X-ray diffraction on related pyrazole compounds reveal detailed molecular conformations and packing arrangements, which are critical for rationalizing chemical reactivity and intermolecular interactions. Although specific crystallographic data for this compound are limited, analogous pyrazole derivatives provide insight into its probable solid-state structure and hydrogen bonding networks.

Eigenschaften

CAS-Nummer |

1609396-33-9 |

|---|---|

Molekularformel |

C9H13N3O4 |

Molekulargewicht |

227.22 g/mol |

IUPAC-Name |

(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;oxalic acid |

InChI |

InChI=1S/C7H11N3.C2H2O4/c8-4-6-3-7(10-9-6)5-1-2-5;3-1(4)2(5)6/h3,5H,1-2,4,8H2,(H,9,10);(H,3,4)(H,5,6) |

InChI-Schlüssel |

MONDHJASQDUCBS-UHFFFAOYSA-N |

SMILES |

C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Kanonische SMILES |

C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate typically involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group. The final step involves the formation of the dioxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine oxalate

- (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride

Uniqueness

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is unique due to its specific dioxalate salt form, which may confer different solubility, stability, or reactivity properties compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Biologische Aktivität

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrazole ring, with a methanamine moiety and dioxalate salt formation. Its molecular formula is , which contributes to its diverse chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

This compound exhibits various pharmacological properties, including:

- Antimicrobial Activity : Similar pyrazole derivatives have shown potential as antimicrobial agents, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities, which may extend to this compound.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways .

The mechanism of action for this compound involves its interaction with various molecular targets. The presence of the dioxalate moiety may enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial for understanding the compound's therapeutic potential.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

- Enzyme Binding Studies : Research indicates that this compound binds effectively to certain enzymes, potentially inhibiting their activity. This suggests a pathway for therapeutic applications in diseases where these enzymes play a critical role.

- Antimicrobial Testing : Preliminary tests have shown that derivatives of pyrazole exhibit antimicrobial effects against various pathogens. The specific activity of this compound needs further exploration but shows promise based on structural similarities .

- Anti-inflammatory Potential : Given the established anti-inflammatory properties of related compounds, there is a hypothesis that this compound could exhibit similar effects by inhibiting pro-inflammatory cytokines or pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylpyrazole | Pyrazole ring with methyl group | Antimicrobial properties |

| 4-Aminoantipyrine | Amino group on an antipyrine scaffold | Analgesic and anti-inflammatory effects |

| 3-Pyrazolylmethanol | Hydroxymethyl derivative of pyrazole | Potential neuroprotective effects |

The unique cyclopropyl substitution in this compound may enhance its biological activity compared to these similar compounds .

Q & A

Q. Optimization strategies :

- Use catalysts like EDCI/HOBt for coupling reactions to reduce side products .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.

- Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) to improve purity before salt formation .

How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in biological systems?

Advanced Research Question

SAR studies require systematic modification of substituents while retaining the pyrazole core. Methodological approaches include:

- Core modifications : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects .

- Functional group variation : Substitute the methanamine group with bulkier amines or heterocyclic amines to probe binding affinity.

- Bioisosteric replacements : Replace oxadiazole (if present in analogs) with 1,2,4-triazole or other heterocycles to evaluate metabolic stability .

Q. Experimental validation :

- Compare biological activity (e.g., enzyme inhibition, cytotoxicity) of analogs using standardized assays (e.g., IC₅₀ measurements).

- Cross-reference with computational docking studies to correlate substituent effects with target binding .

What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Basic Research Question

- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times against reference standards .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify cyclopropyl protons (δ ≈ 0.5–1.5 ppm) and amine protons (δ ≈ 1.8–2.5 ppm) .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for free base: C₈H₁₂N₄ = 164.11 g/mol).

- Stability testing :

- Thermal stability via DSC/TGA to identify decomposition temperatures.

- pH-dependent stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized assays : Re-test the compound in parallel with positive/negative controls under identical conditions (e.g., cell line, incubation time) .

- Impurity profiling : Use LC-MS to identify degradants or byproducts that may interfere with bioactivity .

- Cross-study comparisons : Analyze differences in substituent regiochemistry (e.g., 3- vs. 5-position isomers) or salt forms (dioxalate vs. hydrochloride) .

What experimental designs are suitable for evaluating the environmental impact or biodegradation of this compound?

Advanced Research Question

Adopt methodologies from environmental chemistry studies:

- Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation via LC-MS .

- Biotic degradation : Use microbial cultures (e.g., soil or wastewater microbiota) to assess metabolic breakdown pathways.

- Ecotoxicity screening : Test effects on model organisms (e.g., Daphnia magna) at concentrations mimicking environmental exposure .

How can the solubility and bioavailability of this compound be improved for in vivo studies?

Basic Research Question

- Salt selection : Test alternative counterions (e.g., hydrochloride, citrate) to enhance aqueous solubility .

- Formulation strategies :

- Use co-solvents (e.g., DMSO/PEG mixtures) for in vitro assays.

- Develop nanoparticle or liposomal carriers for in vivo delivery.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Advanced Research Question

- Reaction scalability : Replace hazardous reagents (e.g., hydrazine) with safer alternatives (e.g., Boc-protected intermediates) .

- Purification bottlenecks : Optimize solvent systems for large-scale crystallization (e.g., ethanol/water vs. acetone).

- Process monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction endpoints .

How can researchers validate the selectivity of this compound for its intended biological target versus off-target interactions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.